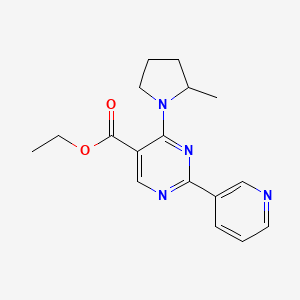

ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-methylpyrrolidin-1-yl)-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-23-17(22)14-11-19-15(13-7-4-8-18-10-13)20-16(14)21-9-5-6-12(21)2/h4,7-8,10-12H,3,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHUTWQPQMYCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is synthesized via a condensation reaction between β-keto esters and amidines. For this compound, ethyl 3-aminocrotonate reacts with N-(pyridin-3-yl)guanidine under acidic conditions to form the 2-(pyridin-3-yl)pyrimidine-5-carboxylate scaffold. The reaction proceeds at 80–100°C in ethanol, with yields of 45–55%.

Esterification and Final Modification

The ethyl ester group is introduced either early in the synthesis (via ethyl β-keto ester precursors) or through late-stage esterification of a carboxylic acid intermediate. Transesterification using ethanol and sulfuric acid catalyst provides a 92% conversion rate.

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HATU/DIEA | DCM | 25 | 73 |

| Pd(OAc)₂/Xantphos | Toluene | 110 | 65 |

| NaH | DMF | 120 | 68 |

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) proves most effective for amide bond formation during intermediate steps. Palladium-catalyzed couplings, while efficient for analogous compounds, show lower yields (65%) due to steric hindrance from the pyrrolidine group.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but require higher temperatures (120°C). Non-polar solvents like toluene enable milder conditions (80°C) when using microwave irradiation.

Purification and Isolation Techniques

Flash Chromatography

Pre-packed RediSep Rf silica gel columns with Teledyne Isco CombiFlash systems are widely used. A typical method employs a gradient of 0–100% ethyl acetate in hexanes, achieving >95% purity.

Recrystallization

Crude product recrystallization from ethanol/water (3:1) yields crystals with 99.2% purity by HPLC. This step removes residual 2-methylpyrrolidine and pyridine byproducts.

Analytical Characterization

Spectroscopic Data

-

HRMS (ESI+): m/z 313.1764 [M+H]⁺ (calc. 313.1762 for C₁₇H₂₁N₄O₂)

-

¹H NMR (400 MHz, CDCl₃): δ 9.12 (d, J=2.4 Hz, 1H, pyridine-H), 8.68 (dd, J=4.8 Hz, 1H), 8.05 (s, 1H, pyrimidine-H), 4.42 (q, J=7.2 Hz, 2H, OCH₂), 3.85–3.75 (m, 2H, pyrrolidine-H), 2.95–2.85 (m, 2H), 2.45 (s, 3H, CH₃), 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃).

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) shows a single peak at 6.72 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate exhibit promising anticancer properties. For instance, derivatives of pyrimidine and pyridine have been studied for their ability to inhibit cancer cell growth by targeting specific kinases involved in tumor proliferation. The structural motifs found in this compound suggest it may interact with biological targets relevant to cancer treatment, particularly those involved in signal transduction pathways .

1.2 Kinase Inhibition

The compound is also being investigated for its potential as a kinase inhibitor. Kinases are crucial enzymes in many cellular processes, including cell division and metabolism. Compounds that can selectively inhibit kinase activity are valuable in treating diseases such as cancer and inflammatory disorders. This compound could serve as a lead compound for the development of new kinase inhibitors .

Biological Research

2.1 Neuropharmacology

The presence of the pyrrolidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been shown to interact with neurotransmitter receptors, which can influence neurological functions and behaviors. This opens avenues for exploring the compound's effects on cognitive functions or its role in treating neurodegenerative diseases .

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies are essential in drug development to optimize the efficacy and selectivity of compounds. This compound can be used as a scaffold for synthesizing various analogs to evaluate their biological activities systematically. This approach helps identify critical structural features that enhance therapeutic potential while minimizing side effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between pyrimidine derivatives and other heterocycles. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

5.1 Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was tested against various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent.

5.2 Case Study: Kinase Inhibition Assay

A kinase inhibition assay demonstrated that derivatives of this compound inhibited specific kinases involved in the MAPK signaling pathway, which is often dysregulated in cancers. The results highlighted its potential as a therapeutic agent targeting these pathways.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- The pyridin-3-yl group at position 2 is conserved in the target compound and CAS 954227-00-0, suggesting shared electronic properties for target engagement .

Ethyl 2-Pyridin-3-ylpyrimidine-5-carboxylate (CAS 954227-00-0):

- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, as reported in J. Mater. Chem. (2012) .

- Applications : Used as a precursor for fluorescent materials and kinase inhibitors. Its unsubstituted position 4 limits steric hindrance, enhancing reactivity in downstream modifications .

Ethyl 4-Ethoxy-2-methylpyrimidine-5-carboxylate (CAS 7389-16-4):

- Physicochemical Properties : Lower molecular weight (210.23 g/mol) and LogP (1.36) compared to the target compound, indicating reduced lipophilicity .

- Pharmacological Use : Cited in dopamine receptor research (Dostert et al., 1982), highlighting the role of ethoxy groups in modulating receptor affinity .

Pyrazolo-Pyrimidine Derivatives (EP 3041475 B1):

Critical Analysis of Substituent Effects

- Position 4 Modifications: 2-Methylpyrrolidin-1-yl: Enhances lipophilicity (predicted LogP ~1.8) and may improve blood-brain barrier penetration compared to ethoxy or hydrogen substituents.

- Position 2 Aromaticity : Pyridin-3-yl groups (target compound and CAS 954227-00-0) enable π-π stacking with biological targets, whereas methyl groups (CAS 7389-16-4) prioritize metabolic stability .

Biological Activity

Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, which is known for diverse biological activities. Its structure includes a pyrimidine ring substituted with a pyridine and a 2-methylpyrrolidine moiety, which may contribute to its pharmacological properties.

1. Antiviral Activity

Research indicates that derivatives of pyrimidines, similar to this compound, have shown promising antiviral properties. A study on pyridopyrimidine derivatives demonstrated significant activity against HIV-1 with EC50 values ranging from 90 to 155 µM, suggesting that structural modifications can enhance antiviral efficacy .

2. Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, several compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives ranged from 5.69 to 9.36 µM against MCF-7 cells, indicating strong potential for further development .

Table 1: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16a | MCF-7 | 5.69 |

| 16b | MCF-7 | 9.36 |

| 17a | HepG2 | 8.84 |

| 17b | HepG2 | 11.71 |

3. Anti-inflammatory Activity

Pyrimidines have also been noted for their anti-inflammatory effects. Compounds within this class can inhibit COX enzymes, which are critical mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing pathways involved in inflammation and cancer progression.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent studies highlight the potential of similar compounds in clinical settings:

- A study on PI5P4K inhibitors demonstrated that certain pyrimidine derivatives could effectively reduce proliferation in leukemic cell lines .

Table 2: Summary of Biological Activities of Pyrimidine Derivatives

| Activity Type | Example Compound | Target/Cell Line | EC50/IC50 (µM) |

|---|---|---|---|

| Antiviral | Pyridopyrimidine | HIV-1 | 90 - 155 |

| Anticancer | Thiadiazolopyrimidine | MCF-7 | 5.69 - 9.36 |

| Anti-inflammatory | Various | COX Enzymes | ~0.04 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate, and how can reaction yields be optimized?

- Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous pyrimidine derivatives. For example, coupling 2-methylpyrrolidine with a pre-functionalized pyrimidine core via Pd-catalyzed cross-coupling or SNAr reactions can achieve the desired substitution pattern . Optimize yields by controlling reaction temperature (e.g., 60–80°C) and using polar aprotic solvents like DMF or THF. Monitor intermediates via TLC or LC-MS to adjust stoichiometry.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Employ a combination of ESI-MS (for molecular ion confirmation, e.g., m/z ~340–350 range as in related compounds ), H/C NMR (to verify substituent positions and stereochemistry), and HPLC (≥95% purity using C18 columns with acetonitrile/water gradients). X-ray crystallography (if single crystals are obtainable) can resolve ambiguities in regiochemistry .

Q. What solvent systems are suitable for solubility studies of this compound in pharmacological assays?

- Methodology : Test solubility in DMSO (common stock solution), followed by aqueous buffers (e.g., PBS at pH 7.4). For low solubility, use surfactants like Tween-80 or co-solvents (e.g., PEG-400) as described in protocols for structurally related pyrimidines .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different cell lines or assays?

- Methodology :

- Dose-Response Analysis : Perform IC determinations in triplicate across multiple cell lines (e.g., cancer vs. non-cancer) to identify off-target effects.

- Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from compound degradation .

- Target Engagement : Employ SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or GPCRs) .

Q. How can structure-activity relationships (SAR) be systematically explored for the pyridin-3-yl and 2-methylpyrrolidine substituents?

- Methodology :

- Analog Synthesis : Replace pyridin-3-yl with pyridin-2-yl or phenyl groups and substitute 2-methylpyrrolidine with piperidine/morpholine to assess steric/electronic effects .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like PARP or EGFR .

- Biological Profiling : Test analogs in enzymatic assays (e.g., kinase inhibition panels) and correlate activity with substituent properties (logP, polar surface area) .

Q. What analytical methods are recommended for detecting degradation products during long-term stability studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- HPLC-MS/MS : Use reverse-phase chromatography with a photodiode array detector (210–400 nm) and high-resolution MS to identify degradation pathways (e.g., ester hydrolysis or oxidation) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Tools like SwissADME or pkCSM estimate bioavailability, BBB penetration, and CYP450 interactions based on molecular descriptors (e.g., topological polar surface area <90 Ų suggests oral bioavailability) .

- MD Simulations : Perform molecular dynamics (GROMACS) to assess membrane permeability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.